molecular formula C17H19NO3S B2851919 3-{[4-(Tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylic acid CAS No. 866150-50-7

3-{[4-(Tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylic acid

Cat. No.: B2851919
CAS No.: 866150-50-7
M. Wt: 317.4
InChI Key: MDYZUGFCURFTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(Tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylic acid is a thiophene-derived carboxylic acid featuring a tertiary-butyl-substituted benzamide group at the 3-position and a methyl group at the 4-position of the thiophene ring. Its structural framework combines lipophilic (tert-butyl) and hydrophilic (carboxylic acid) elements, which may optimize bioavailability and target binding in biological systems .

Properties

IUPAC Name

3-[(4-tert-butylbenzoyl)amino]-4-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-10-9-22-14(16(20)21)13(10)18-15(19)11-5-7-12(8-6-11)17(2,3)4/h5-9H,1-4H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYZUGFCURFTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism in Thiophene Derivatives

Compound: 2-[(4-tert-butylbenzoyl)amino]-4-phenylthiophen-3-carboxylic acid (CAS 307513-50-4)

  • Key Differences: Substituent positions: The amino group is at the 2-position (vs. 3-position in the target compound), and the carboxylic acid is at the 3-position (vs. 2-position). A phenyl group replaces the methyl group at the 4-position.
  • Positional isomerism may alter electronic distribution and hydrogen-bonding capacity, affecting interactions with enzymatic targets .

Heterocyclic Variations: Thiazole vs. Thiophene

Compound : 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid (CAS 321430-14-2)

  • Key Differences :
    • Thiazole ring replaces thiophene, introducing a nitrogen atom.
    • A methoxyphenyl group is attached to the thiazole instead of the tert-butyl benzamide.
  • Methoxy groups improve solubility but lack the hydrophobic tert-butyl’s metabolic stability benefits .

Substituent Effects on Lipophilicity and Bioactivity

Compound: Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobut-2-ynoate (from )

  • Key Differences :
    • Contains an ester group and acetylene linkage instead of a carboxylic acid and amide.
    • Lacks the thiophene backbone.
  • Implications :
    • The ester group may reduce acidity and increase lipophilicity, favoring blood-brain barrier penetration.
    • The absence of the thiophene ring limits π-π stacking interactions critical for target binding .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 307513-50-4 CAS 321430-14-2
Molecular Weight ~337.4 g/mol 379.12 g/mol 311.36 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.1 (higher lipophilicity) ~2.8 (lower lipophilicity)
Key Substituents 3-amido, 4-methyl, 2-COOH 2-amido, 4-phenyl, 3-COOH Thiazole, methoxyphenyl
Solubility Moderate (carboxylic acid) Low (phenyl group) High (methoxy, thiazole)

Q & A

Q. What are the recommended synthetic routes for 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylic acid?

The synthesis typically involves coupling 4-(tert-butyl)benzoyl chloride with a functionalized thiophene precursor. For example:

Start with methyl 3-amino-4-methylthiophene-2-carboxylate.

React with 4-(tert-butyl)benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the amide intermediate.

Hydrolyze the methyl ester to the carboxylic acid using LiOH or NaOH in a THF/water mixture .
Key validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm final structure via 1H^1H-NMR (e.g., tert-butyl singlet at δ 1.3 ppm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a multi-technique approach:

  • HPLC : C18 column, gradient elution (acetonitrile/water with 0.1% TFA) to assess purity (>95%).
  • NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, tert-butyl group at δ 1.3 ppm) .
  • Mass spectrometry : ESI-MS in negative ion mode to observe [M–H]^- peak matching theoretical molecular weight (C18 _{18}H21 _{21}NO3 _3S: 331.44 g/mol) .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data for structurally related thiophene derivatives?

Discrepancies in crystallographic reports (e.g., bond angles or packing motifs) can arise from polymorphism or solvent inclusion.

  • Comparative analysis : Use single-crystal X-ray diffraction (100 K, Mo-Kα radiation) to resolve ambiguities, as demonstrated for tert-butyl-substituted thiazolidine derivatives .
  • Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. optimized geometries .

Q. How can researchers optimize the compound’s bioactivity based on structure-activity relationship (SAR) studies?

Modify key regions:

  • Thiophene core : Introduce electron-withdrawing groups (e.g., Cl, NO2 _2) at the 5-position to enhance electrophilic reactivity .
  • Benzoyl moiety : Replace tert-butyl with bulkier substituents (e.g., adamantyl) to improve hydrophobic interactions, as seen in antiviral aroyl thioureas (EC50 _{50} values <1 μM against RVFV) .
    Validation : Test derivatives in enzyme inhibition assays (e.g., fluorescence-based protease screens) .

Q. What analytical challenges arise in stability studies of this compound under physiological conditions?

  • Hydrolysis : The tert-butyl group is stable, but the methyl ester (if present) hydrolyzes rapidly at pH > 8. Monitor via 1H^1H-NMR (disappearance of ester methyl signal at δ 3.8 ppm) .
  • Oxidative degradation : Use LC-MS to detect sulfoxide/sulfone byproducts under accelerated oxidative conditions (H2 _2O2 _2/Fe2+ ^{2+}) .

Methodological Considerations

Q. How should researchers design experiments to resolve conflicting bioassay data?

  • Dose-response curves : Test compounds across a 5-log concentration range (1 nM–100 μM) to ensure accurate EC50 _{50}/IC50 _{50} calculations.
  • Control for off-target effects : Include a negative control (e.g., unmodified thiophene) and validate target engagement via SPR or ITC .

Q. What computational tools are recommended for predicting metabolic pathways?

  • ADMET predictors : Use SwissADME or ADMETLab 2.0 to identify potential cytochrome P450 interactions or reactive metabolites.
  • Molecular docking : AutoDock Vina for simulating binding to CYP3A4 or other enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.